Doleron

Description

Evolution of Complex Chemical Systems in Pharmaceutical Science

The use of combination therapies is not a new concept, with historical roots in traditional medicine that utilized mixtures of herbs. nih.gov However, the scientific and industrial evolution of multicomponent pharmaceutical formulations has seen a significant trajectory. Initially, simple analgesic and antipyretic combinations emerged in the late 19th and early 20th centuries. For instance, salicylic (B10762653) acid was synthesized in 1860, followed by the pyrazolone (B3327878) group, including antipyrine (B355649), in 1883. nih.gov The early 1900s saw the rise of the synthetic drug industry, which began to explore the benefits of combining different active pharmaceutical ingredients (APIs). nih.gov

The rationale behind these combinations is multifaceted, aiming to enhance efficacy, broaden the therapeutic spectrum, or mitigate adverse effects. researchgate.netmdpi.com For example, the inclusion of caffeine (B1668208) in analgesic formulations has been shown to potentiate the effects of the primary pain-relieving agent. nih.gov Over time, the understanding of diseases as complex processes involving multiple biological pathways has further driven the development of fixed-dose combinations (FDCs) that can target these networks at several points simultaneously. nepad.org This evolution has been paralleled by advancements in regulatory science, with agencies like the U.S. Food and Drug Administration (FDA) establishing frameworks for the evaluation and approval of these increasingly complex products since the 1970s. researchgate.net

The Constituent Chemical Entities of "Doleron" and their Categorization for Academic Study

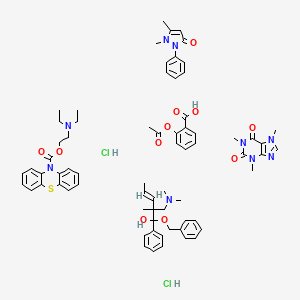

From a chemical research standpoint, "this compound" is a mixture of several distinct chemical compounds. The primary components identified in various formulations include acetylsalicylic acid (Aspirin), caffeine, phenazone (Antipyrine), and a phenothiazine (B1677639) derivative, Transergan. farmaciajournal.comnih.gov For academic study, these components can be categorized based on their chemical structure and functional class.

Salicylates: Acetylsalicylic acid is a well-known derivative of salicylic acid. Its chemical properties are dominated by the carboxylic acid and ester functional groups.

Xanthines: Caffeine belongs to the xanthine (B1682287) class of alkaloids, characterized by its purine (B94841) ring structure.

Pyrazolones: Phenazone, also known as antipyrine, is a non-steroidal anti-inflammatory drug (NSAID) with a pyrazolone core.

Phenothiazines: Transergan is a derivative of phenothiazine, a heterocyclic compound containing sulfur and nitrogen atoms. The phenothiazine structure serves as a template for a variety of pharmacotherapeutic agents. gauhati.ac.in

The study of such a mixture involves understanding the physicochemical properties of each component individually and, more importantly, their interactions within the formulation.

Theoretical Frameworks for Understanding Multi-Component Chemical Behavior

The behavior of a multicomponent system like this compound is governed by a complex interplay of intermolecular forces. Several theoretical frameworks are employed to understand and predict these interactions.

Supramolecular Chemistry: This field focuses on the chemical systems composed of a discrete number of assembled molecular subunits or components. gauhati.ac.in In the context of this compound, supramolecular chemistry helps in understanding how the constituent molecules might interact through non-covalent bonds such as hydrogen bonding, π-π stacking, and van der Waals forces. For example, co-crystals of aspirin (B1665792) and caffeine have been studied, where these molecules arrange in a specific crystalline lattice held together by such interactions. nih.gov The formation of these co-crystals can alter the physicochemical properties of the individual components.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are increasingly used to model and predict the interactions between drug molecules. embopress.orgresearchgate.net These models can calculate interaction energies and predict the most stable arrangements of molecules in a mixture, offering insights into potential incompatibilities or synergistic interactions at a molecular level. researchgate.netresearchgate.net For instance, DFT studies can elucidate the hydrogen bonding patterns between aspirin, caffeine, and other components, helping to rationalize their behavior in a combined formulation. acs.org

Phase Diagrams and Eutectic Mixtures: The study of phase equilibria is crucial for understanding the solid-state properties of multicomponent systems. Phase diagrams for binary mixtures of the components of this compound, such as paracetamol-caffeine and aspirin-caffeine, have been investigated. researchgate.net These studies often reveal the formation of eutectic mixtures, which are intimate blends of components that melt at a temperature lower than the melting points of the individual constituents. The formation of a eutectic can influence the formulation's stability and dissolution characteristics. researchgate.net

Overview of Research Paradigms for Chemically Diverse Mixtures

The investigation of chemically diverse mixtures like this compound necessitates a range of research paradigms, from analytical characterization to the study of their collective properties.

Analytical Chemistry Approaches: A primary challenge in studying multicomponent formulations is the simultaneous quantification of each active ingredient. Various analytical techniques are employed for this purpose:

Spectrophotometry: UV-Vis spectrophotometry, often combined with chemometric techniques like partial least squares (PLS) or derivative spectroscopy, allows for the simultaneous determination of components in a mixture despite spectral overlap. thegms.coresearchgate.netinnovareacademics.in

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying the individual components of complex mixtures like those containing aspirin, caffeine, and other analgesics. thegms.coacsgcipr.orgroutledge.com

Solid-State Characterization: Understanding the solid-state properties of the mixture is critical for formulation development. Techniques such as:

X-ray Diffraction (XRD): Used to identify the crystalline phases present in the mixture, including any co-crystals or new polymorphic forms that may arise from the combination of components. mdpi.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the mixture, such as melting points, eutectic formation, and decomposition temperatures. mdpi.com

Drug-Drug and Drug-Excipient Interaction Studies: Research into fixed-dose combinations also involves evaluating the potential for interactions between the active ingredients and between the actives and any excipients used in the formulation. These studies are crucial for ensuring the stability and predicting the performance of the final product. americanpharmaceuticalreview.com Stability studies on combinations of aspirin, paracetamol, and caffeine have been conducted to understand their degradation pathways. farmaciajournal.com

Structure

2D Structure

Properties

CAS No. |

63482-28-0 |

|---|---|

Molecular Formula |

C69H83Cl2N9O11S |

Molecular Weight |

1317.4 g/mol |

IUPAC Name |

2-acetyloxybenzoic acid;2-(diethylamino)ethyl phenothiazine-10-carboxylate;(E)-2-[(dimethylamino)methyl]-2-methyl-1-phenyl-1-phenylmethoxypent-3-en-1-ol;1,5-dimethyl-2-phenylpyrazol-3-one;1,3,7-trimethylpurine-2,6-dione;dihydrochloride |

InChI |

InChI=1S/C22H29NO2.C19H22N2O2S.C11H12N2O.C9H8O4.C8H10N4O2.2ClH/c1-5-16-21(2,18-23(3)4)22(24,20-14-10-7-11-15-20)25-17-19-12-8-6-9-13-19;1-3-20(4-2)13-14-23-19(22)21-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)21;1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;;/h5-16,24H,17-18H2,1-4H3;5-12H,3-4,13-14H2,1-2H3;3-8H,1-2H3;2-5H,1H3,(H,11,12);4H,1-3H3;2*1H/b16-5+;;;;;; |

InChI Key |

FQCXODIEHUOTCQ-HLXCIQPBSA-N |

SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.CC=CC(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Isomeric SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.C/C=C/C(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31.CC=CC(C)(CN(C)C)C(C1=CC=CC=C1)(O)OCC2=CC=CC=C2.CC1=CC(=O)N(N1C)C2=CC=CC=C2.CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Cl.Cl |

Synonyms |

Doleron |

Origin of Product |

United States |

Acetylsalicylic Acid Aspirin : Fundamental Chemical and Mechanistic Research Aspects

Advanced Organic Synthesis Pathways and Green Chemistry Approaches

The traditional synthesis of Acetylsalicylic Acid involves the esterification of salicylic (B10762653) acid with acetic anhydride, a process that has been refined over the years to improve efficiency and yield. Contemporary research, however, has increasingly focused on developing more environmentally benign "green" synthesis methods. These approaches aim to minimize the use and generation of hazardous substances.

Key advancements in the green synthesis of Acetylsalicylic Acid include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods.

Solvent-Free Synthesis: Research has demonstrated the feasibility of synthesizing Acetylsalicylic Acid without the use of volatile organic solvents, thereby reducing environmental pollution. These reactions can be carried out under solvent-free conditions, often with the aid of a catalyst.

Use of Greener Catalysts: Efforts have been made to replace traditional acid catalysts, such as sulfuric acid, with more environmentally friendly alternatives. Solid acid catalysts, for instance, can be easily recovered and reused, minimizing waste.

These green chemistry approaches not only offer environmental benefits but also align with the principles of sustainable chemical manufacturing.

Molecular Mechanisms of Enzyme Irreversible Inhibition and Acetylation

Acetylsalicylic Acid's primary mechanism of action involves the irreversible inhibition of cyclooxygenase (COX) enzymes through acetylation. This process is central to its pharmacological effects.

Cyclooxygenase Isoform Selectivity at the Molecular Level

There are two main isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. While both are involved in the synthesis of prostaglandins (B1171923), they have distinct physiological roles.

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation. The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.

Acetylsalicylic Acid exhibits a degree of selectivity in its inhibition of these isoforms. At lower concentrations, it is more selective for COX-1. This selectivity is attributed to subtle differences in the active sites of the two enzymes. The irreversible nature of the inhibition stems from the covalent modification of a specific serine residue within the active site of the COX enzymes. The acetyl group from Acetylsalicylic Acid is transferred to this serine residue, permanently blocking the enzyme's ability to bind its substrate, arachidonic acid.

Non-Cyclooxygenase Mediated Cellular and Molecular Pathways

Beyond its well-established effects on COX enzymes, research has uncovered a range of cellular and molecular pathways that are modulated by Acetylsalicylic Acid, independent of cyclooxygenase inhibition. These non-canonical mechanisms contribute to its diverse biological activities.

Some of the key non-cyclooxygenase mediated pathways include:

Modulation of NF-κB Signaling: Acetylsalicylic Acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.

Activation of AMP-activated protein kinase (AMPK): Some studies suggest that Acetylsalicylic Acid can activate AMPK, a central regulator of cellular energy metabolism.

Acetylation of other proteins: The acetylating ability of Acetylsalicylic Acid is not limited to COX enzymes. It has been found to acetylate other proteins, thereby influencing their function.

These findings highlight the multifaceted nature of Acetylsalicylic Acid's interactions at the cellular and molecular level.

Structure-Activity Relationship (SAR) Investigations within the Salicylate (B1505791) Class

Structure-Activity Relationship (SAR) studies of salicylates have been crucial in understanding the chemical features necessary for their biological activity and in the development of new derivatives with improved properties.

Key structural features of the salicylate class that influence their activity include:

The Carboxylic Acid Group: This group is essential for the anti-inflammatory activity of salicylates.

The Hydroxyl Group: The position of the hydroxyl group on the benzene (B151609) ring is critical. Salicylic acid (2-hydroxybenzoic acid) is the active form.

The Acetyl Group (in Acetylsalicylic Acid): The presence of the acetyl group is responsible for the irreversible inhibition of COX enzymes.

By systematically modifying these and other parts of the salicylate scaffold, researchers have been able to probe the requirements for COX inhibition and other biological effects. This has led to the design of other non-steroidal anti-inflammatory drugs (NSAIDs) with varying potencies and selectivities.

Computational Modeling of Ligand-Protein Interactions and Conformational Dynamics

Computational modeling has become an indispensable tool for investigating the interactions between Acetylsalicylic Acid and its protein targets at an atomic level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide valuable insights into:

Binding Modes: Computational models can predict the preferred orientation of Acetylsalicylic Acid within the active site of COX enzymes, helping to explain its inhibitory mechanism.

Conformational Changes: MD simulations can reveal how the binding of Acetylsalicylic Acid induces conformational changes in the enzyme, affecting its dynamics and function.

Energetics of Binding: These models can also be used to calculate the binding free energy, providing a quantitative measure of the affinity of Acetylsalicylic Acid for its target.

These computational approaches complement experimental studies and provide a deeper understanding of the molecular basis for Acetylsalicylic Acid's activity, aiding in the rational design of new and more effective therapeutic agents.

Phenazone Antipyrine : Mechanistic and Synthetic Chemical Profile in Academic Research

Chemical Synthesis of Pyrazolone (B3327878) Derivatives and Novel Analogues

The synthesis of pyrazolone derivatives, including phenazone, often involves the condensation of β-keto esters with substituted or unsubstituted hydrazines, typically under acidic catalysis. banglajol.infoslideshare.net This process, exemplified by the Knorr pyrazole (B372694) synthesis, involves the formation of an imine followed by intramolecular cyclization. slideshare.net

Research in this area aims to synthesize novel analogues by modifying the core pyrazolone structure to explore altered chemical and potential biological activities. For instance, studies have focused on replacing the N2-phenyl group of antipyrine (B355649) with more complex aryl groups to investigate changes in electronic and steric properties, potentially influencing molecular interactions. mnstate.edu The synthesis of enaminonitrile derivatives of antipyrine has also been reported, utilizing a key intermediate for the creation of novel acyclic compounds. scirp.org Furthermore, new triazole, thiazole, oxazole, and Mannich bases have been synthesized starting from antipyrine, with their structures confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. researchgate.net The synthesis of Schiff base analogues of 4-aminoantipyrine (B1666024) through condensation reactions with substituted benzaldehydes is another area of research, with studies evaluating the impact of substituents on the resulting compounds' properties. nih.gov Starting from 4-amino-antipyrine, novel compounds containing various functional moieties have been synthesized and characterized, including those with ionophore, fluorescent, and stable free radical properties. researchgate.net

Enzymatic Biotransformation Pathways: In Vitro Systems and Cytochrome P450 Interaction Studies

Phenazone is widely used as a probe drug for studying human oxidative drug metabolism, particularly the activity of cytochrome P450 (CYP) enzymes. nih.govresearchgate.net Its biotransformation involves the formation of several metabolites, including 4-hydroxyantipyrine, 3-hydroxymethylantipyrine (B92689), and norantipyrine. nih.gov

In vitro studies using human liver microsomes and cDNA-expressed human CYP enzymes have been crucial in identifying the specific isoforms involved in phenazone metabolism. Research indicates that multiple CYP enzymes contribute to the formation of its metabolites. CYP3A4 and, to a lesser extent, CYP1A2 are primarily involved in the formation of 4-hydroxyantipyrine. nih.gov The CYP2C subfamily contains the predominant enzymes for norantipyrine formation, with involvement also noted for CYP1A2. nih.gov The formation of 3-hydroxymethylantipyrine is mediated by CYP1A2 and CYP2C9. nih.gov Studies using inhibitory antibodies and specific CYP inhibitors like sulfaphenazole, furafylline, fluvoxamine, and ketoconazole (B1673606) have helped delineate the contributions of different CYP isoforms to phenazone metabolism. nih.gov

Despite the involvement of multiple enzymes, antipyrine's total clearance is sometimes used as a general measure of CYP enzyme activity, though it shows a slight to moderate weighting towards CYP1A2. researchgate.net In vitro methods utilizing liver homogenates are employed for metabolic stability studies and comprehensive metabolite identification when the biotransformation pathways of a compound are not fully understood. oulu.fi

Investigations into Molecular Interactions and Theoretical Pharmacological Models

Academic research has explored the molecular interactions of phenazone and its derivatives using both experimental and theoretical approaches. Molecular docking studies are a common computational technique used to predict the interactions between phenazone derivatives and biological targets, estimating binding affinities and visualizing bond interactions. researcher.liferesearchgate.net This approach aids in the rational design of new compounds by providing insights into potential binding mechanisms before laboratory synthesis and testing. researcher.life

Studies have investigated the interaction of antipyrine and its derivatives with enzymes such as carbonic anhydrase (CA) and cholinesterase (ChE), with molecular docking supporting experimental inhibition findings. scribd.comdergipark.org.tr Theoretical calculations, including quantum-chemical methods, have been applied to investigate the electronic structure and stability of phenazone and its derivatives. bohrium.comresearchgate.net Parameters such as highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, hardness, softness, and electronegativity are analyzed to predict chemical reactivity and potential biological activities. bohrium.comresearchgate.net Density functional theory (DFT) methods have been used to theoretically calculate the thermodynamic and kinetic behaviors of reactions involving phenazone, providing mechanistic insights at the molecular level. researchgate.net Molecular modeling has also been used in the design and evaluation of novel antipyrine derivatives, including studies combining molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) assessments to predict pharmacokinetic characteristics and drug-likeness properties. researcher.life

Development of Advanced Analytical Methodologies for Research-Scale Quantification and Metabolite Identification

Accurate and sensitive analytical methods are essential for the quantification of phenazone and the identification of its metabolites in various research matrices. unair.ac.idnih.gov Chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), are widely employed. researchgate.netnih.govnih.govresearchgate.net

New analytical methods have been developed for the detection and identification of phenazone-type drugs and their microbial metabolites in environmental water samples, often involving solid-phase extraction (SPE) and derivatization techniques like silylation to enhance sensitivity for GC-MS analysis. nih.govresearchgate.net These methods have enabled the identification of metabolites such as 1,5-dimethyl-1,2-dehydro-3-pyrazolone (DP) and 4-(2-methylethyl)-1,5-dimethyl-1,2-dehydro-3-pyrazolone (PDP). nih.govresearchgate.net

Spectrophotometric methods, including chemometrics-assisted techniques, have been developed for the determination of antipyrine in mixtures with other compounds, allowing for simultaneous quantification. researcher.liferesearchgate.net These methods involve the use of models such as partial least squares (PLS), artificial neural networks (ANN), and multivariate curve resolution-alternating least squares (MCR-ALS). researcher.liferesearchgate.net HPLC methods have been optimized and validated for the quantitative determination of specific antipyrine derivatives in research settings, with reported detection and quantitation limits, linearity ranges, precision, and accuracy. researchgate.net Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is a powerful tool for the rapid detection, structural elucidation, and quantification of drug-derived material and metabolites in biological fluids. nih.govbioivt.com Pyrolysis-electron-impact mass spectrometry has also been explored for the identification of unconjugated and conjugated antipyrine metabolites. researchgate.net

Table: Analytical Method Performance Examples

| Method | Analyte(s) | Matrix | Key Performance Indicator(s) | Source |

| GC-MS with SPE and Silylation | Phenazone, Propyphenazone metabolites (DP, PDP) | Water | Detection up to µg/L level. nih.govresearchgate.net | nih.govresearchgate.net |

| Chemometrics-assisted Spectrophotometry | Antipyrine, Benzocaine, Impurities | Mixture | Quantification ranges (e.g., 5.0–9.0 µg/mL for Antipyrine). Detection limits reported for PLS, ANN, MCR-ALS models. researcher.liferesearchgate.net | researcher.liferesearchgate.net |

| RP-HPLC | Specific Antipyrine derivative (1d) | Not specified | Detection Limit: 0.0174 µg/mL. Quantitation Limit: 0.0521 µg/mL. Linearity: 0.05–40 µg/mL (R² > 0.99). Precision & Accuracy: 98–102%. researchgate.net | researchgate.net |

Surface Chemistry and Interfacial Phenomena Studies for Material Applications

Research into the surface chemistry and interfacial phenomena of phenazone and its derivatives explores their interactions at interfaces and potential applications in material science. Studies have investigated the corrosion inhibition properties of phenazone and aminophenazone for materials like aluminum in acidic solutions. researchgate.net The inhibitive action is discussed in terms of blocking the material surface through the adsorption of molecules via active centers in their structure. researchgate.net Adsorption studies have shown that the process can obey models like the Temkin or Langmuir adsorption isotherms, depending on the specific conditions and materials. researchgate.net

The interaction of antipyrine derivatives with other substances at interfaces, such as in mixed surfactant systems, has also been studied using techniques like surface tension measurements. tandfonline.com These studies analyze the behavior of mixed systems in terms of micellization and adsorption properties, considering factors like hydrophobic chain length and interactions between components. tandfonline.com Theoretical calculations, such as quantum chemical parameters, are sometimes correlated with experimental findings in surface chemistry studies to characterize the performance of these compounds at interfaces. researchgate.net Research also explores the optical properties of antipyrine derivatives in thin films, suggesting potential material applications. acs.org

Caffeine: Molecular Mechanisms of Purine Alkaloid Action and Interaction Studies

Purine (B94841) Alkaloid Chemistry: Synthetic Modifications and Probe Development

The biosynthesis of caffeine (B1668208) in plants is a multi-step process that begins with xanthosine. nih.govresearchgate.net The main pathway involves a sequence of three methylation reactions and one nucleosidase reaction, transforming xanthosine into 7-methylxanthosine, then to 7-methylxanthine, followed by theobromine, and finally caffeine. nih.govnih.gov The methyl groups are donated by S-adenosyl-L-methionine (SAM). nih.gov

Synthetic modifications of the caffeine molecule are crucial for developing molecular probes to study its biological targets. These modifications can involve altering the substituent groups on the purine ring. For instance, replacing the methyl groups at positions 1, 3, and 7 with other functional groups can modulate the molecule's affinity and selectivity for its biological targets. These synthetic analogs are instrumental in structure-activity relationship (SAR) studies, helping to elucidate the specific interactions between caffeine and its receptors.

Molecular Basis of Adenosine (B11128) Receptor Binding Selectivity and Antagonism

One of the primary mechanisms of caffeine's action is its role as an antagonist of adenosine receptors. nih.govnih.gov There are four subtypes of adenosine receptors in humans: A1, A2A, A2B, and A3. nih.gov Caffeine acts as a non-selective antagonist to these G-protein-coupled receptors (GPCRs). nih.govku.edu

The antagonism of the A2A receptor is a principal effect of caffeine. nih.gov Computational studies, including all-atom-enhanced sampling simulations, have been employed to understand the binding mechanism of caffeine to the human adenosine A2A receptor. ku.eduosti.gov These studies show that caffeine's binding is highly consistent with X-ray crystal structures, highlighting a characteristic hydrogen bond between caffeine and the residue N6.55 in the receptor. nih.govku.edu Residues such as Phe168, Leu249, and Ile274 have been identified as significant contributors to the binding of caffeine to the A2A receptor. acs.org While caffeine is a pan-antagonist, the development of selective antagonists for specific adenosine receptor subtypes is an active area of research for therapeutic applications. nih.gov

Phosphodiesterase Isozyme Inhibition: Mechanisms and Specificity Studies

In addition to adenosine receptor antagonism, caffeine also acts as an inhibitor of phosphodiesterase (PDE) enzymes. nih.gov PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger in many cellular signaling pathways. nih.govdovepress.com By inhibiting PDEs, caffeine increases intracellular concentrations of cAMP. nih.gov

This inhibition of phosphodiesterases is thought to mediate some of caffeine's physiological effects, particularly on the cardiovascular system, such as increased coronary blood flow. nih.gov However, the specificity of caffeine for different PDE isozymes is an area of ongoing investigation. Studies comparing the effects of caffeine to more selective PDE inhibitors, like milrinone and sildenafil, suggest that caffeine's effects on certain cellular processes, such as calcium influx in neonatal T lymphocytes, may be primarily mediated by increased cAMP levels rather than direct A2A receptor inhibition. nih.govneonatalsociety.ac.uk

Computational and Spectroscopic Studies of Molecular Interactions with Biomolecules (e.g., Nucleic Acids, Metal Ions)

Caffeine's interactions with other biomolecules, including nucleic acids and metal ions, have been investigated using computational and spectroscopic techniques.

Nucleic Acids: Caffeine has been shown to interact with DNA. nih.govnih.gov Studies using infrared and ultraviolet linear dichroism, as well as proton and deuteron nuclear magnetic resonance, indicate that at high concentrations, caffeine molecules arrange on the outside of the DNA double helix, with an orientation parallel to the DNA bases. nih.gov This interaction is characterized as an "outside stacking" rather than intercalation between the base pairs. nih.gov Caffeine can also interfere with the binding of other molecules to DNA, such as intercalating dyes like ethidium bromide, by forming hetero-association complexes with the dye or by competing for DNA binding sites. nih.gov Furthermore, caffeine has been found to inhibit DNA repair mechanisms, such as photoreactivation and nucleotide excision repair, by interfering with the binding of repair enzymes to damaged DNA. pnas.orgjmb.or.kr

Metal Ions: Spectroscopic studies have demonstrated that caffeine can bind to various divalent metal ions, including Cd²⁺, Hg²⁺, Sr²⁺, and Ba²⁺. nih.govresearchgate.nettandfonline.com Fourier transform infrared (FTIR) and absorption spectroscopy have been used to determine the binding modes and association constants. nih.govresearchgate.nettandfonline.com These studies show that the interaction can be direct or indirect (through the metal's hydration shell) and involves the O6 and N9 atoms of the caffeine molecule. nih.govresearchgate.nettandfonline.com

| Metal Ion | Binding Constant (k) with Caffeine (M⁻¹) |

| Cadmium (Cd²⁺) | 1.24 x 10⁵ |

| Mercury (Hg²⁺) | 1.74 x 10⁵ |

| Strontium (Sr²⁺) | 3.3 x 10⁴ |

| Barium (Ba²⁺) | 1.8 x 10⁴ |

This data is compiled from spectroscopic studies and indicates the strength of the cation interactions. nih.govresearchgate.nettandfonline.com

Other Molecular Interactions: 13C and 1H NMR and ATR-FTIR spectroscopy have been used to study the interactions between anions and caffeine in aqueous solutions. acs.org These studies reveal that the nature of the anion can influence caffeine's aggregation, with strongly hydrated anions promoting aggregation and weakly hydrated anions decreasing it by binding to the caffeine molecule. acs.org

Supramolecular Chemistry and Cocrystal Formation Research

Caffeine is a model compound in the field of supramolecular chemistry, particularly in the research of cocrystal formation. acs.org Cocrystals are multi-component solids where different molecules are held together in the same crystal lattice by non-covalent interactions. rsc.org

The formation of caffeine cocrystals is often driven by hydrogen bonding. iucr.orgiucr.org For example, caffeine readily forms cocrystals with carboxylic acids through an O-H···N hydrogen bond between the acid's carboxylic group and the imidazole nitrogen of the caffeine molecule. acs.org Researchers have successfully synthesized and characterized numerous caffeine cocrystals with various coformers, including hydroxybenzoic acids and citric acid. acs.orgnih.gov The study of these cocrystals is significant for the pharmaceutical industry as it can improve the physicochemical properties of active pharmaceutical ingredients. nih.gov Different synthesis methods, such as milling and slow evaporation from solution, can lead to different cocrystal structures with varying hydrogen-bond networks and, consequently, different physical properties like melting points. nih.gov

Dextropropoxyphene: Stereochemical Pharmacology and Metabolic Enzymology in Research

Stereochemical Aspects and Their Impact on Chiral Receptor Binding Affinity

Stereochemistry plays a critical role in pharmacology, influencing both the pharmacokinetic and pharmacodynamic properties of a drug molecule. nih.gov Dextropropoxyphene is an optical isomer of levopropoxyphene (B1675174). guidetopharmacology.orgwikidoc.orgwikipedia.org Specifically, dextropropoxyphene possesses the (2S,3R) absolute configuration, while its enantiomer, levopropoxyphene, has the (2R,3S) configuration. guidetopharmacology.org

The difference in stereochemistry between enantiomers can lead to significant differences in their biological activities and pharmacokinetic profiles. researchgate.net This is attributed to the chiral nature of biological targets, such as receptors. A classic model suggests that the binding of a chiral molecule to a chiral receptor involves a minimum of three points of interaction. researchgate.net An enantiomer with the correct spatial arrangement can achieve a favorable multi-point interaction, leading to higher binding affinity and a more potent biological response. researchgate.net The 'fit' of different enantiomers to a receptor surface is distinct, resulting in differing binding energies. scispace.com The stereoisomer with higher receptor affinity or activity is often referred to as the eutomer, while the less active one is the distomer. researchgate.net

A notable example of this stereochemical difference in action is observed with the propoxyphene enantiomers. Dextropropoxyphene is recognized for its analgesic properties, while levopropoxyphene exhibits antitussive effects, demonstrating their differential pharmacological profiles despite being stereoisomers. wikipedia.orgscispace.comntu.edu.sg

Opioid Receptor Subtype Selectivity: In Vitro Characterization and Ligand Binding Studies

Dextropropoxyphene is primarily classified as an opioid analgesic. guidetopharmacology.org Its principal mechanism of action is as a μ opioid receptor agonist. guidetopharmacology.orgpharmgkb.org Activation of the μ opioid receptor, a G protein-coupled receptor (GPCR), leads to a cascade of intracellular events. This includes the inhibition of intracellular adenylate cyclase, a reduction in calcium influx through membrane calcium channels, and an increase in potassium permeability via the opening of membrane potassium channels. guidetopharmacology.org These actions ultimately result in hyperpolarization of the cell membrane and suppression of the transmission of pain signals along ascending pathways. guidetopharmacology.org

Beyond its primary interaction with the μ opioid receptor, research indicates that dextropropoxyphene also interacts with the kappa opioid receptor (OPRK1). pharmgkb.org Furthermore, some experimental evidence suggests additional interactions, including potent, noncompetitive antagonism of the α3β4 neuronal nicotinic acetylcholine (B1216132) receptor and weak inhibition of serotonin (B10506) reuptake. guidetopharmacology.org

While specific quantitative in vitro binding data (such as Ki or IC50 values) for dextropropoxyphene across different opioid receptor subtypes were not detailed in the provided sources, in vitro binding assays are standard methods for characterizing ligand interactions with opioid receptors. These studies often utilize human opioid receptors expressed in cell lines, such as CHO cells, and employ radioligands to determine binding affinity and selectivity. mdpi.com It is generally understood that most opioid receptor ligands may exhibit some degree of binding to multiple receptor subtypes. mdpi.com

Cytochrome P450-Mediated Metabolism: Enzymology and Pathway Elucidation using In Vitro Models

The metabolism of dextropropoxyphene primarily occurs in the liver. wikidoc.orgwikipedia.org The major metabolic pathway involves N-demethylation, leading to the formation of norpropoxyphene (B1213060). wikidoc.orgwikipedia.orgpharmgkb.orgnih.govtandfonline.com This metabolic step is predominantly catalyzed by cytochrome P450 (CYP) enzymes.

In vitro studies utilizing human liver microsomes and expressed recombinant CYP enzymes have been instrumental in elucidating the specific isoforms responsible for dextropropoxyphene metabolism. Research has demonstrated that CYP3A4 is the primary enzyme catalyzing the N-demethylation of dextropropoxyphene to norpropoxyphene. nih.govtandfonline.com These in vitro studies showed that the rate of norpropoxyphene formation was largely attributed to CYP3A4 activity. nih.govtandfonline.com While CYP2D6 has been suggested as a potential metabolic enzyme, in vitro data indicates that its contribution to norpropoxyphene formation is not significant, with no apparent difference observed between CYP2D6 extensive and poor metabolizers in in vitro studies. pharmgkb.orgnih.govtandfonline.com CYP3A5 has also been identified as contributing to the formation of norpropoxyphene. pharmgkb.org

Minor metabolic pathways for dextropropoxyphene include aromatic hydroxylation and ester hydrolysis. wikidoc.orgwikipedia.org

In vitro models, such as those using liver microsomes, are commonly employed to investigate drug metabolic pathways and identify the specific CYP enzymes involved through techniques like using isoform-specific chemical inhibitors or antibodies. nih.govtandfonline.comnih.govbioivt.com

The major metabolic pathway of dextropropoxyphene is summarized below:

| Substrate | Enzyme(s) Involved | Major Metabolic Pathway | Major Metabolite |

| Dextropropoxyphene | CYP3A4, CYP3A5 | N-demethylation | Norpropoxyphene |

Structure-Activity Relationships of Propoxyphene Derivatives and Analogues

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a chemical structure influence its biological activity. While the provided search results offer general insights into SAR principles and their application in drug discovery for various compound classes mdpi.comfrontiersin.orgdndi.org, specific detailed SAR studies focused on propoxyphene derivatives and their impact on opioid receptor binding or activity were not extensively described.

Research in the broader field of opioid ligands and GPCRs demonstrates the importance of structural features in determining receptor subtype selectivity and functional outcomes, such as G protein coupling or arrestin recruitment. mdpi.commdpi.comnih.govelifesciences.org Rational drug design approaches often leverage SAR information to optimize lead compounds for desired properties. mdpi.comelifesciences.org

Phenothiazine Derivative E.g., 10h Phenothiazine 10 Carboxylic Acid, 2 Diethylamino Ethyl Ester, Monohydrochloride : Advanced Chemical and Molecular Pharmacological Investigations

Phenothiazine (B1677639) Core Chemistry: Synthetic Routes to Novel Analogues and Libraries

The synthesis of the phenothiazine core and its derivatives is a well-established area of organic chemistry. The parent compound, phenothiazine, was first synthesized in 1883. lookchem.com A common method involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst like anhydrous aluminum chloride. lookchem.com

Modification at the N-10 position of the phenothiazine ring is a key strategy for creating diverse analogues. For the subject compound, this involves an N-acylation followed by esterification. The general approach to synthesizing N-10 substituted phenothiazines often starts with the deprotonation of the N-H group of the phenothiazine core using a strong base, such as sodium hydride, followed by reaction with an appropriate electrophile. chemicalbook.com

For the synthesis of 10H-phenothiazine-10-carboxylic acid, 2-(diethylamino)ethyl ester, the likely synthetic pathway involves two main steps:

Acylation of the Phenothiazine Nitrogen: The phenothiazine is first reacted with phosgene (B1210022) or a phosgene equivalent to form phenothiazine-10-carbonyl chloride.

Esterification: The resulting acyl chloride is then reacted with 2-(diethylamino)ethanol (B1670525) to form the desired ester. This reaction is a standard esterification process.

A similar synthesis has been described for a related compound, dimethoxanate, which involves reacting phenothiazine-10-carboxylic acid chloride with the corresponding alcohol. The final step is the formation of the hydrochloride salt to improve solubility and stability. vulcanchem.comsolubilityofthings.com The creation of libraries of such compounds can be achieved by varying the alcohol component in the esterification step, allowing for the exploration of a wide chemical space. researchgate.net

Table 1: General Synthetic Route for N-10 Acylated Phenothiazine Esters

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 10H-Phenothiazine | Phosgene (or equivalent) | Phenothiazine-10-carbonyl chloride |

| 2 | Phenothiazine-10-carbonyl chloride | 2-(diethylamino)ethanol | 10H-phenothiazine-10-carboxylic acid, 2-(diethylamino)ethyl ester |

| 3 | Ester (free base) | Hydrochloric Acid (HCl) | 10H-phenothiazine-10-carboxylic acid, 2-(diethylamino)ethyl ester, monohydrochloride |

Molecular Target Identification and Binding Studies using In Vitro Systems (e.g., Cholinesterases, Kinases)

Phenothiazine derivatives are known to interact with a multitude of biological targets, a characteristic that underpins their diverse pharmacological effects. acs.orgnih.gov In silico and in vitro studies have identified several potential targets for this class of compounds.

Cholinesterases: Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), have been identified as common targets for phenothiazine derivatives. acs.orgnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Several N-10 carbonyl phenothiazine derivatives have been synthesized and shown to be potent cholinesterase inhibitors. science.gov Studies have demonstrated that it is possible to design phenothiazine derivatives that are selective for cholinesterases while having minimal interaction with other neurotransmitter receptors. science.gov For instance, certain carbonyl derivatives of phenothiazine have been highlighted as potent and reversible BuChE inhibitors. mdpi.com

Kinases: Kinases are another important class of molecular targets for phenothiazines. Pathways such as the MAP kinase signaling pathway have been identified as targets. nih.gov Some phenothiazine derivatives have shown inhibitory activity against kinases like phosphoinositide 3-kinase (PI3K) and Rho-associated protein kinase 1 (ROCK1). researchgate.net The ability to inhibit kinases contributes to the investigation of phenothiazines for their potential in areas like cancer treatment. researchgate.netnih.gov

Other Targets: Beyond cholinesterases and kinases, phenothiazines have been shown to interact with dopamine (B1211576) receptors, calmodulin, and P-glycoprotein. researchgate.netnih.gov The specific profile of target interactions is highly dependent on the substitution pattern of the phenothiazine scaffold.

Table 2: Potential Molecular Targets of Phenothiazine Derivatives

| Target Class | Specific Target Example | Relevance |

| Cholinesterases | Butyrylcholinesterase (BuChE) | Alzheimer's Disease science.govmdpi.com |

| Kinases | Phosphoinositide 3-kinase (PI3K) | Cancer, Cell Signaling nih.govresearchgate.net |

| Neurotransmitter Receptors | Dopamine Receptors | Antipsychotic Effects nih.govniscpr.res.in |

| Calcium-Binding Proteins | Calmodulin | Cellular Signaling researchgate.net |

Structure-Activity Relationship (SAR) of Substituted Phenothiazines for Molecular Interactions

The biological activity of phenothiazine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how modifications to the molecule affect its interaction with biological targets.

For phenothiazines, key areas for modification include:

Position 2 on the Phenothiazine Ring: Substitution at this position is crucial. Electron-withdrawing groups, such as a trifluoromethyl (-CF3) or chlorine (-Cl) group, generally increase activity at dopamine receptors. nih.govslideshare.net

The N-10 Side Chain: The nature of the substituent at the N-10 position significantly influences the compound's properties.

Chain Length: A three-carbon chain between the ring nitrogen and the terminal amino group is often considered optimal for neuroleptic activity. slideshare.net For cholinesterase inhibition, a shorter chain length between the phenothiazine nitrogen and an amide group was found to decrease activity. mdpi.com

Terminal Amino Group: This group should typically be tertiary for potent activity. slideshare.net

Acylation: The introduction of a carbonyl group at the N-10 position, as seen in the subject compound, can shift the activity profile. For example, N-acylation of the phenothiazine ring did not lead to significant antimitotic activity in one study, but N-acylaminophenothiazine hybrids have been explored for neurodegenerative diseases. mdpi.com

In the context of ferroptosis inhibition, another emerging activity for phenothiazines, modifications at the C-2 position were found to increase potential, while alkyl/aryl substitutions on the nitrogen atom of the phenothiazine ring reduced activity. researchgate.net This highlights that SAR is target-specific. For the subject compound, the ester linkage and the diethylamino group on the N-10 side chain are critical determinants of its molecular interactions. solubilityofthings.com

Redox Chemistry and Electron Transfer Properties in Model Biological Systems

The phenothiazine nucleus is inherently redox-active, a property central to many of its biological effects. It can undergo oxidation to form a stable cation radical. researchgate.netcdnsciencepub.com The oxidation is a one-electron, diffusion-controlled process. cdnsciencepub.com

The chemical and electrochemical oxidation of phenothiazine in acidic media leads to the formation of this cation radical. cdnsciencepub.com This radical can be quite stable, especially in N-substituted phenothiazines. researchgate.net The redox process involves the catechol-type oxidation state (CatH) undergoing a single-electron oxidation to a semiquinonic radical cation (SQH•+). researchgate.net

The redox properties of phenothiazines are relevant to their antioxidant capabilities. They can act as good electron donors and readily participate in oxidation reactions. nih.gov Studies using techniques like cyclic voltammetry have been employed to investigate the mechanism of oxygen electroreduction in the presence of phenothiazines, demonstrating their role in redox processes. nih.gov The ability to engage in electron transfer reactions is also a key aspect of their function as photocatalysts in certain chemical reactions. rsc.org The specific substituents on the phenothiazine ring system can modulate these redox potentials, thereby fine-tuning their activity in biological systems.

Inter Component Chemical and Mechanistic Dynamics Within Complex Pharmaceutical Formulations

Theoretical Models of Pharmacodynamic and Chemical Interactions (Beyond Simple Additivity)

The combined effect of multiple active substances in a single formulation is often not merely the sum of their individual effects. The concept of pharmacodynamic synergy, where the combined effect is greater than additive, is particularly relevant for analgesic mixtures.

The combination of non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792) and phenazone with caffeine (B1668208) is a classic example of such synergy. umlub.pl Caffeine is recognized as an effective analgesic adjuvant, enhancing the pain-relieving effects of NSAIDs. nih.gov Several clinical trials have demonstrated that co-formulations of caffeine with analgesics like acetylsalicylic acid can improve pain relief. nih.gov This allows for the potential to achieve a similar therapeutic effect with a reduced dose of the analgesic component. umlub.plnih.gov

The mechanisms underlying this synergy are multifactorial. While caffeine does not possess significant analgesic properties on its own, it is thought to potentiate the effects of other analgesics through several pathways. nih.gov A primary mechanism is its role as an antagonist at adenosine (B11128) receptors (A1 and A2a). nih.gov Adenosine is involved in nociceptive signaling, and by blocking its receptors, caffeine can contribute to pain modulation. The potentiation appears to be a pharmacodynamic phenomenon, as studies suggest it is not primarily due to a pharmacokinetic interaction, but rather a leftward shift in the concentration-effect relationship of the NSAID. nih.gov This means that at a given concentration, the NSAID produces a greater effect in the presence of caffeine.

| Component | Primary Chemical Action | Theoretical Basis for Interaction in Mixture |

| Aspirin | Irreversible inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2), preventing prostaglandin (B15479496) synthesis. sciforschenonline.org | Acts as a primary analgesic and anti-inflammatory agent. Its effect is potentiated by caffeine. |

| Phenazone | Reversible inhibitor of COX enzymes, reducing prostaglandin synthesis. | Provides an additional mechanism of analgesia that may be synergistic with aspirin and is also potentiated by caffeine. |

| Caffeine | Antagonist of adenosine A1 and A2a receptors; phosphodiesterase inhibitor. nih.gov | Acts as an analgesic adjuvant, enhancing the efficacy of aspirin and phenazone through central and peripheral mechanisms. nih.govnih.gov |

| Transergan | Phenothiazine (B1677639) derivative; antagonist at various receptors, including dopamine (B1211576) and histamine (B1213489) receptors. | Introduces a different mechanism of action, potentially modulating central nervous system pathways involved in pain perception. Its interaction with caffeine at the dopamine receptor level is of theoretical interest. nih.gov |

Chemical Stability and Compatibility in Multicomponent Systems: Research Challenges and Methodologies

Ensuring the chemical stability of a formulation with multiple active ingredients presents significant research challenges. researchgate.net Interactions between components can lead to degradation, affecting the product's integrity. Acetylsalicylic acid (aspirin) is notoriously susceptible to hydrolysis in the presence of moisture, breaking down into salicylic (B10762653) acid and acetic acid. japer.in The presence of other compounds and excipients in the tablet matrix can either accelerate or mitigate this process. japer.in

Methodologies for assessing the stability of such complex mixtures involve subjecting the formulation to accelerated storage conditions (e.g., elevated temperature and humidity) and using advanced analytical techniques to monitor for degradation products. japer.innih.gov High-Pressure Liquid Chromatography (HPLC) is a frequently used method for its ability to separate and quantify the parent drugs and their degradation products with high specificity and sensitivity. nih.gov

Solid-State Chemical Interactions and Polymorphism in Mixtures

In the solid state, interactions between the components of a mixture can significantly influence its physical and chemical properties. Organic molecules can form various solid phases, including polymorphs, solvates, and cocrystals, and can interact to form eutectic mixtures. researchgate.net These interactions are governed by weak intermolecular forces like hydrogen bonding and van der Waals forces. researchgate.net

Research on binary mixtures of common analgesics has provided insight into these phenomena. Studies using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) on aspirin-caffeine and paracetamol-caffeine systems have shown that they form simple eutectic systems. researchgate.net A eutectic mixture has a lower melting point than any of its individual components, which can have implications for manufacturing and bioavailability. The paracetamol-caffeine and aspirin-caffeine systems are reported to exhibit both a eutectic and a metatectic invariant, without the formation of a new chemical compound. researchgate.net The polymorphism of individual components, such as the existence of different crystal forms for caffeine, is also a critical factor as it can affect the thermodynamics and stability of the entire mixture. researchgate.net

Degradation Pathways and Kinetic Modeling in Multicomponent Environments

The primary degradation pathway of concern in aspirin-containing formulations is hydrolysis. drug-dev.com The kinetics of this reaction can be influenced by the formulation's microenvironment, including pH, moisture content, and the chemical nature of the other components.

Kinetic modeling is a powerful tool for predicting the stability and shelf-life of such products. Studies on the degradation of aspirin in multi-component tablets have shown that its disappearance can often be described by zero-order or first-order kinetics. farmaciajournal.comcabidigitallibrary.org For example, one study on a combination of aspirin, paracetamol, caffeine, and chlorpheniramine (B86927) found that over a three-year period, only aspirin showed significant degradation, which followed a zero-order kinetic model. farmaciajournal.com The rate of degradation was directly correlated with the appearance of salicylic acid. farmaciajournal.com In some solution-based studies, the presence of caffeine was found to slightly decrease the apparent first-order rate constant of aspirin degradation at alkaline pH. cabidigitallibrary.org The activation energy for aspirin decomposition has been determined to be around 18 kcal/mol. nih.gov Such kinetic data allows for the calculation of parameters like T90% (the time at which 90% of the initial concentration of the drug remains), providing a quantitative measure of stability. farmaciajournal.com

Mutual Metabolic Enzyme Induction and Inhibition: In Vitro Systems and Predictive Modeling

When multiple drugs are administered concurrently, they can influence each other's absorption, distribution, metabolism, and excretion (ADME). A key area of interaction is the mutual induction or inhibition of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) system in the liver. auckland.ac.nzlongdom.org

The components of Doleron are metabolized by various enzymes:

Aspirin is rapidly hydrolyzed by esterases in the plasma, liver, and red blood cells to salicylic acid, which is then conjugated for excretion. Low-dose aspirin has also been shown to be a time-dependent inducer of CYP2C19. nih.gov

Phenazone undergoes metabolism by multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4.

Caffeine is metabolized almost exclusively in the liver, with the N-3 demethylation to its main metabolite, paraxanthine, being mediated predominantly by CYP1A2. biorxiv.orgnih.gov

Phenothiazines are typically substrates for CYP2D6 and can also inhibit this enzyme.

Given this overlap, particularly with CYP1A2 acting on both caffeine and phenazone, there is a potential for competitive inhibition, where the two drugs compete for the same enzyme active site. auckland.ac.nz

To investigate these potential interactions, various in vitro systems are employed. nih.gov These are considered superior to animal models for predicting human drug interactions due to significant inter-species differences in metabolic enzymes. researchgate.net The gold standard models include:

Primary Human Hepatocytes (PHHs) : These cells contain the full complement of phase I and phase II metabolic enzymes and co-factors, making them ideal for studying induction and complex metabolic pathways. if-pan.krakow.plmdpi.com

Human Liver Microsomes (HLMs) : These are vesicles of the endoplasmic reticulum that contain most of the CYP enzymes. They are widely used for enzyme inhibition and reaction phenotyping studies. mdpi.com

Recombinant cDNA-expressed Enzymes : These systems contain individual human CYP enzymes expressed in host cells, allowing for the precise identification of which enzyme is responsible for a specific metabolic reaction. if-pan.krakow.pl

Data from these in vitro models are used in predictive modeling to estimate the in vivo consequences of these interactions. nih.gov

| Component | Primary Metabolic Enzymes | Potential Interactions |

| Aspirin | Esterases; induces CYP2C19. nih.gov | May decrease the concentration of other drugs metabolized by CYP2C19 (e.g., phenazone). |

| Phenazone | CYP1A2, CYP2C9, CYP2C19, CYP3A4. | Potential for competitive inhibition with caffeine at CYP1A2. Its metabolism may be affected by aspirin's induction of CYP2C19. |

| Caffeine | CYP1A2 (primary), CYP2E1, CYP3A4. youtube.commdpi.com | Potential for competitive inhibition with phenazone at CYP1A2. |

| Transergan | CYP2D6 (typical for phenothiazines). | May inhibit the metabolism of other CYP2D6 substrates. |

Ligand-Receptor Co-occupancy and Allosteric Modulation in Mixed Ligand Systems

The pharmacodynamic effects of a drug mixture can also be determined by complex interactions at the receptor level. This can involve multiple ligands binding to the same receptor or to different receptors that are functionally linked.

Aspirin and phenazone exert their effects by inhibiting COX enzymes. The COX-2 enzyme is an obligatory homodimer that functions as a heterodimer, with one monomer acting as the catalytic site and the other as an allosteric site. biorxiv.orgnih.gov Various fatty acids and even some NSAIDs can bind to this allosteric site and modulate the activity of the catalytic site. nih.gov This presents a model where, in a mixture like this compound, the different COX-inhibiting components could potentially bind to the catalytic and allosteric sites, leading to complex regulation of enzyme activity that is not simply competitive. pnas.org

A more direct example of inter-receptor modulation relevant to this compound involves caffeine and the phenothiazine component. Caffeine is an adenosine receptor antagonist, while phenothiazines are dopamine D2 receptor antagonists. It is well-established that adenosine A2A receptors and dopamine D2 receptors are extensively co-localized in the striatum and can form heteromeric complexes. nih.govsnmjournals.org Within these A2A-D2 heteromers, allosteric interactions occur, meaning that the binding of a ligand to one receptor can change the conformation and function of the other. nih.gov Specifically, stimulation of the A2A receptor can decrease the affinity and signaling of the D2 receptor. pnas.org Therefore, caffeine, by acting as an A2A antagonist, can allosterically modulate the function of the D2 receptor, the target for the phenothiazine component of this compound. This intricate receptor crosstalk, where two ligands in the mixture target different but interacting receptors, represents a sophisticated mechanism of pharmacodynamic interaction beyond simple additivity. nih.gov

Advanced Analytical and Bioanalytical Methodologies for Multicomponent Chemical Research

High-Resolution Chromatographic and Spectroscopic Techniques for Component Resolution and Quantification (Research Applications)

High-resolution chromatographic techniques are essential for separating the individual components within a complex mixture like Doleron before their detection and quantification. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer the necessary resolving power to separate chemically similar compounds. For instance, gas chromatography has been employed in studies involving this compound to determine the plasma concentrations of components like phenazone researchgate.net. The separation achieved by chromatography is often coupled with spectroscopic techniques for identification and quantification. While specific details on the application of high-resolution spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or advanced UV-Vis spectroscopy directly coupled with chromatography for this compound are not extensively detailed in the provided snippets, spectroscopy generally plays a crucial role in confirming the identity and determining the concentration of eluting peaks from chromatographic systems based on their unique spectral properties. High-resolution methods are particularly valuable in research applications to accurately quantify active ingredients and potential impurities or degradation products in experimental samples.

Mass Spectrometry-Based Approaches for Metabolite Profiling and Identification in Complex Matrices

Mass spectrometry (MS) is a powerful tool for the identification and structural elucidation of compounds, as well as for quantifying known substances, especially in complex matrices like biological samples. MS-based approaches are critical for metabolite profiling, which involves identifying and quantifying the metabolic products of the components of a mixture like this compound within a biological system. Studies involving this compound have utilized mass spectrometry-based techniques, such as mass fragmentography, to assess the plasma concentrations of components like propoxyphene and its metabolite, norpropoxyphene (B1213060) researchgate.net. Liquid chromatography-mass spectrometry (LC/MS) is another versatile hyphenated technique that has been used in broader drug screening contexts that included this compound uio.no. These techniques provide highly sensitive and selective detection, allowing for the identification of components and their metabolites even at low concentrations in complex research samples.

Hyphenated Techniques for Comprehensive Mixture Analysis in Biological Research Samples (Non-Clinical)

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry, enabling comprehensive analysis of complex mixtures. For analyzing the components of this compound in biological research samples (non-clinical), techniques like GC-MS and LC-MS are particularly relevant. GC-MS has been used for the detection and identification of phenazone-type drugs and their metabolites in water samples, illustrating its capability for analyzing components found in this compound thegoodscentscompany.com. LC-MS is widely applicable for analyzing a broad range of compounds, including pharmaceuticals and their metabolites, in various matrices uio.no. The combination of separation and detection allows for the deconvolution of complex sample matrices, providing detailed profiles of the components of this compound and their related substances in biological research settings.

Isotope-Labeling Strategies for Mechanistic Studies of Chemical Transformations

Isotope-labeling strategies involve incorporating stable or radioactive isotopes into a molecule to trace its pathway through a chemical transformation or biological system. While specific detailed research findings on isotope-labeling studies applied directly to the chemical transformations of this compound's components are not provided in the immediate search results, the concept of using isotope methodology in pharmacokinetic studies of multiple drugs, including this compound, has been mentioned dntb.gov.ua. In the context of multicomponent research, isotope labeling can be invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of each component within a mixture. By labeling a specific component, researchers can track its fate, identify metabolites, and understand the kinetics of its transformation and elimination, even in the presence of other compounds. This approach provides mechanistic insights into how each component behaves individually and potentially interacts within the complex mixture in a biological or chemical system.

Summary of Analytical Techniques Applied to this compound Components

Based on the available research snippets, various analytical techniques have been employed to study the components of this compound. The table below summarizes some of these applications:

| Component(s) | Analytical Technique(s) | Context/Study Type | Source Snippet |

| Propoxyphene, Norpropoxyphene | Mass fragmentography | Pharmacokinetics in young and elderly subjects | researchgate.net |

| Phenazone | Gas chromatography | Pharmacokinetics in young and elderly subjects | researchgate.net |

| Acetyl salicylic (B10762653) acid, Salicylic acid | Spectrofluorometry | Pharmacokinetics in young and elderly subjects | researchgate.net |

| This compound (mixture including multiple drugs) | Liquid chromatography/mass spectrometry | Drug screening | uio.no |

| Multiple drugs (including this compound components) | Isotope methodology | Pharmacokinetic studies | dntb.gov.ua |

| Phenazone-type drugs and metabolites | Gas chromatography with mass detection | Detection in ground and drinking water | thegoodscentscompany.com |

| D-propoxyphene, acetyl salicylic acid, phenazone | HPLC, GC, Spectrofluorometry | Bioavailability and interindividual variation studies | thegoodscentscompany.com |

Computational Chemistry and Cheminformatics in Multi Component System Research

Molecular Docking and Dynamics Simulations of Ligand-Target Interactions in Combinations

Molecular docking and dynamics simulations are fundamental tools for investigating the interactions between a ligand, such as "Doleron," and its potential biological targets within a multi-component environment. Molecular docking aims to predict the binding pose and affinity of a ligand to a protein or other biomolecule. arxiv.org In multi-component systems, this can involve simulating the simultaneous binding of multiple ligands to a target, which is a more realistic representation of biological or complex chemical environments. ohiolink.edu, readthedocs.io, ijpsonline.com, researchgate.net

Molecular dynamics (MD) simulations extend docking by providing insights into the dynamic behavior of the ligand-target complex and the surrounding environment over time. shareok.org, rsc.org, rti.org, cambridge.org, bohrium.com This allows for the study of binding stability, conformational changes, and the influence of other components in the system on the interaction. MD simulations can investigate complex structures or systems at the atomic or molecular level, which might be inaccessible through experimental methods. shareok.org

For a hypothetical compound like "this compound" in a multi-component system, molecular docking could be used to identify potential binding sites on various target proteins or other molecules present in the mixture. Multiple ligand simultaneous docking (MLSD) could explore how "this compound" competes or cooperates with other components for binding. ohiolink.edu, readthedocs.io, researchgate.net Subsequent MD simulations would then provide information on the stability of these interactions, the residence time of "this compound" at the binding site, and how the presence of other components affects its binding kinetics and thermodynamics.

Hypothetical Docking Results for this compound with Potential Targets in a Multi-Component System

| Target Protein | Putative Binding Site | Docking Score (kcal/mol) | Predicted Interaction Type |

| Protein A | Site 1 | -8.5 | Hydrogen bonding, Hydrophobic interactions |

| Protein B | Site 2 | -7.1 | Van der Waals forces |

| Protein C | Site 1 | -9.2 | Hydrogen bonding, Electrostatic interactions |

| Protein D | Site 3 | -6.8 | Hydrophobic interactions |

Note: These are hypothetical docking scores and interaction types for illustrative purposes.

MD simulations could then be performed on the most promising complexes identified by docking to assess their stability and dynamic behavior in a simulated multi-component environment, including water, ions, or other relevant molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogue Design in Complex Mixtures

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural properties of compounds and their biological activities or physicochemical properties. tandfonline.com, nih.gov, preprints.org In the context of multi-component systems and analogue design for "this compound," QSAR models can be developed to predict how modifications to the structure of "this compound" might affect its activity or behavior within the mixture.

QSAR modeling of mixtures presents challenges due to the complexity of describing the system and the potential for synergistic or antagonistic effects between components. researchgate.net, jscimedcentral.com However, approaches are being developed to address these complexities by using mixture descriptors that capture the properties of the combined system. researchgate.net, preprints.org

For "this compound," QSAR models could be built using a dataset of structurally related compounds and their observed activities or properties in a relevant multi-component system. Molecular descriptors encoding various structural and physicochemical features of "this compound" and its analogues would be calculated. These descriptors would then be correlated with the observed activities using statistical or machine learning techniques. helsinki.fi, nih.gov

Hypothetical QSAR Model Parameters for this compound Analogues

A hypothetical QSAR model for predicting the activity of "this compound" analogues in a multi-component system might take the form:

Activity = C1 * Descriptor1 + C2 * Descriptor2 + ... + Cn * Descriptorn + Intercept

Where C1, C2, ..., Cn are the coefficients determined by the QSAR modeling process, and Descriptor1, Descriptor2, ..., Descriptorn are the calculated molecular descriptors for "this compound" or its analogues.

Hypothetical QSAR Analysis Results for this compound Analogues

| Analogue ID | Descriptor1 Value | Descriptor2 Value | Predicted Activity | Observed Activity (Hypothetical) |

| This compound | X.XX | Y.YY | P.PP | O.OO |

| Analogue 1 | X1.X1 | Y1.Y1 | P1.P1 | O1.O1 |

| Analogue 2 | X2.X2 | Y2.Y2 | P2.P2 | O2.O2 |

| Analogue 3 | X3.X3 | Y3.Y3 | P3.P3 | O3.O3 |

Note: Descriptor values, predicted activity, and observed activity are hypothetical.

Such a model could guide the design of "this compound" analogues with improved activity or desired properties within the multi-component system by suggesting structural modifications correlated with favorable outcomes.

Virtual Screening and De Novo Design Approaches for Novel Modulators or Synergistic Combinations

Virtual screening and de novo design are computational techniques used to discover novel compounds with desired properties. researchgate.net, uu.nl, nih.gov, csic.es, biorxiv.org, biorxiv.org, researchgate.net Virtual screening involves computationally evaluating large libraries of compounds to identify potential candidates that are predicted to interact favorably with a target or exhibit a desired activity. researchgate.net, uu.nl, nih.gov De novo design, on the other hand, involves generating entirely new molecular structures with tailored properties. github.com, csic.es, biorxiv.org, biorxiv.org, researchgate.net

In the context of "this compound" and multi-component systems, these approaches can be used to:

Identify novel modulators: Screen virtual libraries to find compounds that could modulate the activity of "this compound" or its targets.

Discover synergistic combinations: Identify compounds that, when combined with "this compound," produce a synergistic effect, meaning the combined effect is greater than the sum of their individual effects. mdpi.com, nih.gov, pnas.org

Virtual screening can utilize structure-based methods (e.g., docking to a target site) or ligand-based methods (e.g., similarity searching based on the structure of "this compound"). researchgate.net, uu.nl De novo design algorithms can generate molecules fragment by fragment or use generative models to create novel structures predicted to have desired binding affinities or properties. github.com, csic.es, researchgate.net

For "this compound," virtual screening could involve searching databases for compounds predicted to bind to the same target sites as "this compound" or to other targets within the multi-component system that could influence "this compound"'s activity. De novo design could be employed to design compounds specifically intended to enhance "this compound"'s effects or to act synergistically with it.

Hypothetical Virtual Screening Results for Compounds Synergistic with this compound

| Compound ID | Predicted Synergy Score with this compound | Putative Mechanism of Synergy (Hypothetical) |

| Compound X | 0.75 | Inhibition of a parallel pathway |

| Compound Y | 0.60 | Enhancement of this compound's binding affinity |

| Compound Z | 0.88 | Reduction of this compound's metabolism |

Note: Predicted synergy scores and mechanisms are hypothetical.

These computational approaches can significantly accelerate the identification of promising candidates for experimental validation in multi-component systems involving "this compound."

Future Directions and Emerging Research Paradigms for Complex Pharmaceutical Chemistry

Advanced Material Science and Nanotechnology in Multicomponent Chemical Systems (Theoretical Chemical Perspective)

From a theoretical chemical perspective, advanced material science and nanotechnology offer potential routes for reformulating or improving the delivery of the components found in Doleron. Although direct research on nanotechnology applied to this compound was not identified in the search results, the field is broadly applicable to multicomponent drug systems. researchgate.net Theoretical studies could explore the design of novel nanomaterials capable of encapsulating or co-delivering the diverse chemical entities in this compound. This could involve investigating the chemical interactions between the drug molecules and the nanomaterial matrix, predicting release profiles based on material properties, and modeling the behavior of these nanocomplexes in biological environments. For example, theoretical modeling could assess how different polymeric nanoparticles might affect the solubility, stability, and targeted delivery of the various components of this compound, potentially reducing side effects or improving efficacy by controlling the spatial and temporal presentation of the drugs.

Artificial Intelligence and Machine Learning Applications in Multi-Component Chemical Discovery Research

Artificial intelligence (AI) and machine learning (ML) are increasingly valuable tools in pharmaceutical research, particularly in the context of complex systems and drug discovery. reddit.comin2p3.fr For a multicomponent formulation like this compound, AI and ML could be theoretically applied in several ways. This could include using ML algorithms to analyze large datasets of chemical properties and biological activities of the individual components to predict potential interactions or optimize ratios in new formulations. AI could also assist in the virtual screening of potential excipients that are compatible with all active ingredients in this compound, or in predicting the stability of different combinations under various conditions. Furthermore, ML models could be trained on data from past studies (if available) on similar analgesic or anti-inflammatory combinations to identify patterns and predict the likely behavior or efficacy of the this compound mixture. While a specific AI/ML study on this compound was not found in the provided information, the application of these technologies to complex chemical systems is a significant emerging research area. dokumen.pubau.dk

Q & A

Q. How to address ethical challenges in this compound research involving human subjects?

- Methodological Answer :

- Informed consent : Design clear, non-technical participant information sheets .

- Data privacy : Anonymize datasets and restrict access to authorized personnel .

- Transparency : Publish adverse event reports and protocol deviations in supplementary materials .

Literature & Collaboration

Q. What strategies improve the efficiency of literature reviews on this compound’s therapeutic potential?

Q. How to design collaborative studies on this compound’s multi-target effects?

- Methodological Answer : Establish interdisciplinary teams (e.g., chemists, biologists, data scientists). Use shared platforms (e.g., LabArchives) for real-time data exchange. Standardize protocols across labs and conduct joint training sessions to minimize technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.